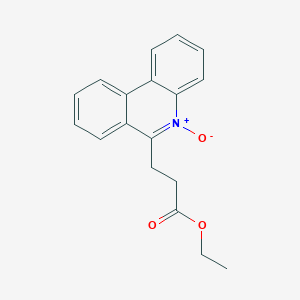![molecular formula C13H8F4O B12568831 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene CAS No. 192446-72-3](/img/structure/B12568831.png)
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their stability and bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene typically involves the use of fluorinated precursors and specific reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of boron reagents tailored for specific coupling conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Fluorinating Agents: Such as Selectfluor, for introducing additional fluorine atoms.
Oxidizing Agents: Such as potassium permanganate, for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation reactions can produce quinones or other oxidized products.
Applications De Recherche Scientifique
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential bioactivity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Trifluorobenzene: A simpler fluorinated aromatic compound with similar reactivity.
2,3,4-Trifluoronitrobenzene: Another fluorinated aromatic compound used in pharmaceutical synthesis.
Uniqueness
1,2,4-Trifluoro-3-[(2-fluorophenyl)methoxy]benzene is unique due to the presence of both trifluoromethyl and fluorophenyl groups, which impart distinct chemical properties. This combination enhances its stability, reactivity, and potential bioactivity compared to simpler fluorinated compounds.
Propriétés
Numéro CAS |
192446-72-3 |
|---|---|
Formule moléculaire |
C13H8F4O |
Poids moléculaire |
256.19 g/mol |
Nom IUPAC |
1,2,4-trifluoro-3-[(2-fluorophenyl)methoxy]benzene |
InChI |
InChI=1S/C13H8F4O/c14-9-4-2-1-3-8(9)7-18-13-11(16)6-5-10(15)12(13)17/h1-6H,7H2 |
Clé InChI |
ZZBRDSJHLCQMOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)COC2=C(C=CC(=C2F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



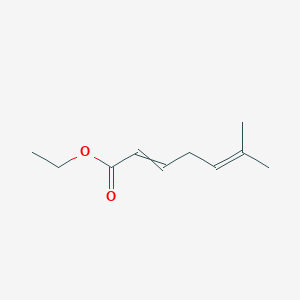
![1,1'-(Octylazanediyl)bis[3-(octyloxy)propan-2-ol]](/img/structure/B12568757.png)
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
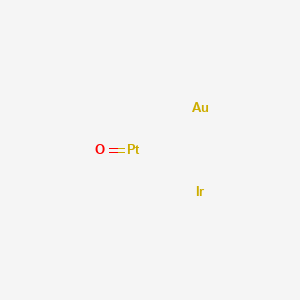
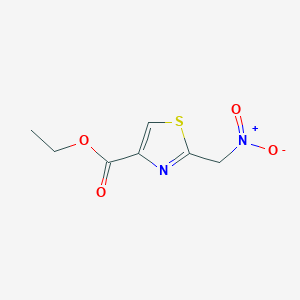
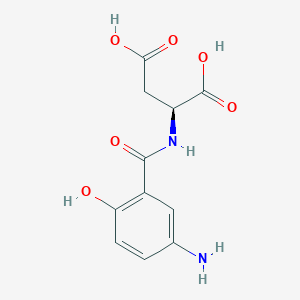
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
